molecular formula C15H16N2O5 B1671889 Indoleacetyl glutamic acid CAS No. 57105-48-3

Indoleacetyl glutamic acid

Cat. No. B1671889
CAS RN: 57105-48-3
M. Wt: 304.3 g/mol
InChI Key: YRKLGWOHYXIKSF-LBPRGKRZSA-N
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Description

Indoleacetyl glutamic acid, also known as Indole-3-acetyl-L-glutamic acid, is an endogenous substance found in plants . It is the conjugated form of indole-3-acetic acid and L-glutamic acid . It has shown to have antioxidant potential and can be used to regulate plant growth, as well as protect against environmental stresses .


Synthesis Analysis

Indole-3-acetylglutamic acid is synthesized in plants, particularly in strawberries . The synthesis involves a complex interaction between biosynthesis, conjugate formation, and hydrolysis . The IAA-producing strains are mainly tryptophan-dependent and have significantly high yields of IAA . The ipdC gene encoding indole-3-pyruvate decarboxylase was identified by genomic analysis and RT-qPCR analysis, indicating the involvement of the indole-3-pyruvic acid (IPyA) pathway of IAA biosynthesis .


Molecular Structure Analysis

The molecular formula of Indoleacetyl glutamic acid is C15H16N2O5 . It has an average mass of 304.298 Da and a monoisotopic mass of 304.105927 Da .

Future Directions

Indoleacetyl glutamic acid has shown potential in the regulation of plant growth and protection against environmental stresses . Future investigations should focus on its potential applications in agriculture and industry .

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLGWOHYXIKSF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205727
Record name Indoleacetyl glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Indoleacetyl glutamic acid

CAS RN

57105-48-3
Record name Indole-3-acetyl glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57105-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoleacetyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoleacetyl glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLEACETYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG2R895X5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162.5 °C
Record name Indole-3-acetylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BJ Deverall, JM Daly - Plant Physiology, 1964 - ncbi.nlm.nih.gov
… Most attention is given to IAAsp but other conjugates, such as indoleacetylglutamic acid, may serve equivalent functions. With some exceptions (12, 15, 18) most of the evidence for …
Number of citations: 22 www.ncbi.nlm.nih.gov
JK Li, ZW Wang, Z Yang, GS Song, XZ Wang… - Plant Growth …, 2023 - Springer
Wild Arachis species are of great value to the genetic improvement of the cultivated peanut; however, incompatibility hinders the utilization of the species outside section Arachis. …
Number of citations: 2 link.springer.com
JK Li, ZW Wang, Z Yang, GS Song, XZ Wang, CT Wang - 2022 - researchsquare.com
Wild Arachis species are of great value to the genetic improvement of the cultivated peanut; however, incompatibility hinders the utilization of the species outside section Arachis. …
Number of citations: 3 www.researchsquare.com
S Fu, Z Zhou, Y Yang, Z Ying, W Xu - Journal of Plant Growth Regulation, 2023 - Springer
Encapsulation technology is a cost-effective method for conserving genetic resources, and it can provide a more stable environment so that plant materials can be stored for a longer …
Number of citations: 2 link.springer.com
X Guo, J Luo, R Zhang, H Gao, L Peng, Y Liang… - … and Experimental Botany, 2022 - Elsevier
Root cell wall (RCW) remodeling induced by copper oxide nanoparticles (CuO NPs) and its consequences for root growth of lettuce (Lactuca sativa L.) were investigated in this study. …
Number of citations: 8 www.sciencedirect.com
KN Drummond, AF Michael, RA Ulstrom… - The American journal of …, 1964 - Elsevier
… Following tryptophan loading there was a marked increase in these compounds and indoleacetyl-glutamic acid appeared . In none of the control subjects was such an increase in …
Number of citations: 158 www.sciencedirect.com
DM Smith, RM Paul, EG McGeer… - Canadian Journal of …, 1959 - cdnsciencepub.com
Aromatic compounds contained in both normal and schizophrenic urines have been extracted by several methods and the resultant extracts examined by two-dimensional paper …
Number of citations: 27 cdnsciencepub.com
梅林正直 - 日本土壌肥料学雑誌, 1968 - jstage.jst.go.jp
… 酢酸とア ミ ノ 酸の 化合物 と して は ,その 他 indoleacetyl・ glutamic acid の 存在了} …
Number of citations: 1 www.jstage.jst.go.jp

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